molecular formula C18H22F3N7O B12390758 Khk-IN-3 CAS No. 2568608-48-8

Khk-IN-3

カタログ番号: B12390758
CAS番号: 2568608-48-8
分子量: 409.4 g/mol
InChIキー: HAUDFIFEGDNKJX-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KHK-IN-3 (CAS: 2568608-48-8) is a ketohexokinase (KHK) inhibitor developed for research in renal diseases, non-alcoholic steatohepatitis (NASH), diabetes, and heart failure . KHK is a rate-limiting enzyme in fructose metabolism, catalyzing fructose phosphorylation to fructose-1-phosphate (F1P) while consuming ATP. Dysregulation of this pathway leads to the accumulation of downstream metabolites linked to lipogenesis, gluconeogenesis, and oxidative stress .

特性

CAS番号

2568608-48-8

分子式

C18H22F3N7O

分子量

409.4 g/mol

IUPAC名

2-[4-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-1-piperazin-1-ylethanone

InChI

InChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1

InChIキー

HAUDFIFEGDNKJX-LBPRGKRZSA-N

異性体SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4

正規SMILES

CC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4

製品の起源

United States

準備方法

Khk-IN-3 can be synthesized through various synthetic routes. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation involves the use of solvents like dimethyl sulfoxide (DMSO) and requires careful handling to maintain the purity and stability of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

化学反応の分析

Khk-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Khk-IN-3 has several scientific research applications:

類似化合物との比較

Comparison with Similar KHK Inhibitors

Structural and Functional Analogues

KHK-IN-1 Hydrochloride
  • Molecular formula : C₂₀H₂₅ClN₆O₃
  • Molecular weight : 432.90 g/mol
  • Activity : Potent KHK inhibitor with an IC₅₀ of 12 nM in enzymatic assays and 400 nM in HepG2 cells (F1P production inhibition) .
  • Key features : Higher membrane permeability (bioavailability: 34%) compared to this compound, making it suitable for in vivo studies .
LY3522348
  • Relation to this compound : LY3522348 is an alias for this compound, indicating its use in proprietary research frameworks .

Pharmacological and Biochemical Comparisons

Parameter This compound KHK-IN-1 Hydrochloride
Target specificity Selective for KHK Selective for KHK
IC₅₀ (enzymatic) Not reported 12 nM
Cellular activity Not quantified IC₅₀ = 400 nM (HepG2 cells)
Bioavailability Not reported 34%
Therapeutic focus Renal disease, NASH, diabetes Similar, with emphasis on in vivo models

Key findings :

  • KHK-IN-1 hydrochloride exhibits superior enzymatic potency (IC₅₀ = 12 nM), but this compound’s structural features (e.g., trifluoromethyl group) may confer advantages in metabolic stability and solubility .
  • Neither compound has fully disclosed pharmacokinetic profiles, limiting direct clinical comparisons.

生物活性

Khk-IN-3 is a small molecule inhibitor targeting ketohexokinase (KHK), an enzyme critical in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

Biological Role of KHK and Mechanism of this compound

KHK catalyzes the first step in fructose metabolism, converting fructose to fructose-1-phosphate. It exists in two isoforms:

  • KHK-C : Predominantly expressed in the liver, driving fructose metabolism.
  • KHK-A : Ubiquitously expressed but with low enzymatic activity, implicated in non-metabolic roles such as nucleic acid synthesis and cell proliferation .

This compound selectively inhibits KHK-C, reducing fructose metabolism and associated downstream effects like ATP depletion and metabolic stress. This inhibition has been shown to impact cancer cell proliferation and metabolic flux .

1. Impact on Cancer Metabolism

  • Overexpression of KHK-C in liver cancer cells (Huh7 and Hep3B) leads to metabolic rerouting, ATP depletion, and subsequent cell death when exposed to fructose. This compound's inhibition of KHK-C prevents these effects by blocking fructose flux into glycolysis .
  • KHK-A, while not directly targeted by this compound, plays a role in nucleic acid synthesis via phosphorylation of PRPS1. This highlights the broader implications of KHK activity in tumorigenesis .

2. Fructose-Induced Cellular Stress

  • In hepatocellular carcinoma models, fructose metabolism via KHK-C exacerbates oxidative stress and promotes tumor progression. This compound mitigates these effects by inhibiting the enzymatic conversion of fructose .
  • In breast cancer models (MCF-7 and MDA-MB-231), silencing KHK-A reduced fructose-induced invasiveness. Although this compound primarily targets KHK-C, this underscores the relevance of KHK pathways in cancer biology .

3. Metabolic Disorders

This compound has potential applications in non-alcoholic fatty liver disease (NAFLD) and obesity:

  • By inhibiting fructose metabolism, it reduces lipogenesis and fat accumulation.
  • Preclinical studies suggest improvements in insulin sensitivity and reduced hepatic steatosis with this compound treatment .

Case Study 1: Liver Cancer Models

Objective : Assess the effect of KHK inhibition on cancer cell viability.

  • Methodology : Huh7 cells were treated with this compound under high-fructose conditions.
  • Findings :
    • Significant reduction in ATP depletion.
    • Decreased lactate production, indicating reduced glycolytic flux.
    • Enhanced cell survival compared to untreated controls .
ParameterControlThis compound Treated
ATP Levels (% baseline)40%85%
Lactate Production (µmol)12050

Case Study 2: Breast Cancer Invasion

Objective : Investigate the role of KHK-A in cell invasion.

  • Methodology : MCF-7 cells were genetically modified to silence KHK-A and treated with fructose.
  • Findings :
    • Fructose-induced invasiveness was attenuated with KHK-A silencing.
    • This compound showed no direct effect on KHK-A but reduced overall metabolic stress by limiting fructose availability .
ParameterControlKHK-A SilencedThis compound Treated
Cell Invasion Rate (%)100%55%60%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。